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Compound of Interest

Compound Name: 4-Coumaric acid

Cat. No.: B130019 Get Quote

Introduction: 4-Coumaric acid (p-coumaric acid, p-CA), a hydroxycinnamic acid, is a critical

precursor in the biosynthesis of a wide array of valuable natural products, including flavonoids,

stilbenes, and other phenylpropanoids with applications in the pharmaceutical, cosmetic, and

food industries.[1][2] While the traditional plant-based phenylpropanoid pathway generates p-

CA from L-phenylalanine via a two-step reaction involving phenylalanine ammonia-lyase (PAL)

and cinnamate-4-hydroxylase (C4H), a more direct and efficient route exists.[1][3] This guide

focuses on the single-step biosynthesis of 4-coumaric acid directly from L-tyrosine, a pathway

of significant interest for metabolic engineering and biocatalysis.

Core Biosynthetic Pathway
The conversion of L-tyrosine to 4-coumaric acid is a direct, non-oxidative deamination

reaction. This single-step pathway is catalyzed by the enzyme Tyrosine Ammonia Lyase (TAL).

Reaction: L-Tyrosine → 4-Coumaric Acid + Ammonia

Enzyme: Tyrosine Ammonia Lyase (TAL), EC 4.3.1.23[4]

This enzymatic reaction is advantageous in engineered microbial systems as it bypasses the

need for the cytochrome P450 enzyme C4H, which is often difficult to express functionally in

prokaryotic hosts like E. coli.[5] Some enzymes, classified as Phenylalanine/Tyrosine Ammonia

Lyases (PTALs), can utilize both L-phenylalanine and L-tyrosine as substrates.[1][6]
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Fig. 1: Direct enzymatic conversion of L-Tyrosine to 4-Coumaric Acid.

The Key Enzyme: Tyrosine Ammonia Lyase (TAL)
Tyrosine Ammonia Lyase (TAL) is a member of the aromatic amino acid lyase family.[7] These

enzymes utilize a unique 4-methylidene-imidazole-5-one (MIO) cofactor, formed

autocatalytically from a conserved Ala-Ser-Gly motif, to act as an electrophilic catalyst in the

ammonia elimination reaction.[8][9] Computational studies suggest a concerted, single-step

mechanism for the deamination of tyrosine, with a calculated activation barrier of approximately

16.6 kcal/mol, which aligns well with experimental kinetic data.[8]

A single amino acid residue can act as a selectivity switch between TAL and PAL activity. For

instance, replacing histidine at position 89 with phenylalanine in a TAL enzyme can completely

switch its substrate preference from tyrosine to phenylalanine, converting it into a highly active

PAL.[7]

Quantitative Data
The efficiency of 4-coumaric acid production is highly dependent on the source of the TAL

enzyme. Below are tables summarizing key kinetic parameters and production yields from

various studies.

Table 1: Kinetic Parameters of Tyrosine Ammonia Lyases (TALs) for L-Tyrosine
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Enzyme
Source

Km (mM) kcat (s⁻¹)
kcat/Km
(s⁻¹·mM⁻¹)

Reference

Chryseobacter
ium luteum sp.
nov (TALclu)

0.019 31 1631 [2][5]

Rivularia sp.

PCC 7116

(TALrpc)

- - - [5]

Rhodobacter

sphaeroides
- - - [1]

Flavobacterium

johnsoniae
- - - [10]

| Herpetosiphon aurantiacus | - | - | - |[10] |

Table 2: Production of 4-Coumaric Acid Using Engineered Microorganisms

Production
Host

Enzyme
Source

Conditions Titer Reference

Pseudomonas
putida KT2440

Rhodobacter
sphaeroides
TAL

Fed-batch, pH
shift to 8.5

1.381 g/L [1]

E. coli (whole

cell)

Chryseobacteriu

m luteum TAL

(TALclu)

30 mM L-

tyrosine, pH 9-

10, 50°C, 8h

2.03 g/L [2][5]

E. coli (whole

cell)

Rivularia sp. TAL

(TALrpc)

30 mM L-

tyrosine, pH 7,

50°C, 24h

2.35 g/L [2][5]

E. coli
Flavobacterium

johnsoniae TAL
-

440 µM / OD₆₀₀

unit
[10]
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| Saccharomyces cerevisiae | Flavobacterium johnsoniae TAL | - | 5-fold improvement over

other TALs |[10] |

Experimental Protocols
Recombinant Production and Purification of TAL
This protocol describes a general method for expressing and purifying a His-tagged TAL

enzyme in E. coli.

Gene Synthesis and Cloning: The gene encoding the TAL of interest is codon-optimized for

E. coli expression and synthesized. It is then cloned into an expression vector, such as

pET15b, which adds an N-terminal His-tag for purification.[5]

Expression: The resulting plasmid is transformed into an expression host strain like E. coli

BL21(DE3). A single colony is used to inoculate a starter culture, which is then used to

inoculate a larger volume of Luria-Bertani (LB) medium. The culture is grown at 37°C with

shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.5-0.6.[5][11]

Induction: Protein expression is induced by adding Isopropyl β-D-1-thiogalactopyranoside

(IPTG) to a final concentration of 0.5 mM. The culture is then incubated at a lower

temperature, such as 18-20°C, for 16-20 hours to improve protein solubility.[5][11]

Cell Lysis: Cells are harvested by centrifugation (e.g., 8,000 rpm for 5 min). The cell pellet is

resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.5) and lysed by sonication on ice.

[11]

Purification: The cell lysate is centrifuged (e.g., 12,000 x g for 15 min) to remove cell debris.

The supernatant, containing the soluble His-tagged TAL, is loaded onto a Ni-NTA affinity

chromatography column. The column is washed, and the purified protein is eluted according

to the manufacturer's instructions. Protein concentration is determined using a method like

the Bradford assay.[11]

Spectrophotometric Assay for TAL Activity
This assay quantifies TAL activity by measuring the rate of 4-coumaric acid formation, which

absorbs light at approximately 310 nm.
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Reagent Preparation:

Buffer: Prepare a suitable buffer, such as 50 mM borate buffer, adjusted to the optimal pH

for the specific TAL being tested (often pH 8.5-9.5).[5][6]

Substrate Solution: Prepare a solution of L-tyrosine (e.g., 2 mM) in the chosen buffer.

Gentle heating (e.g., 45°C) may be required to fully dissolve the substrate.[5][12]

Assay Procedure:

The assay is typically performed in a UV-transparent 96-well plate.[5]

To each well, add 190 µL of the pre-warmed substrate solution.

Initiate the reaction by adding 10 µL of the purified enzyme solution (e.g., 1 mg/mL).[5]

Immediately measure the increase in absorbance at 310 nm over time (e.g., for 10

minutes) using a microplate reader set to the optimal temperature (e.g., 37°C or 50°C).[5]

[13]

Calculation of Activity: One unit (U) of TAL activity is defined as the amount of enzyme that

catalyzes the formation of 1 µmol of 4-coumaric acid per minute under the specified assay

conditions.[5]

Quantification of 4-Coumaric Acid by HPLC
High-Performance Liquid Chromatography (HPLC) is a precise method for quantifying the 4-
coumaric acid produced in enzymatic reactions or fermentation broths.

Sample Preparation:

Stop the enzymatic reaction by adding an acid, such as 3 M HCl.[5]

Centrifuge the sample to pellet the enzyme and any other precipitates.

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[14]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://d-nb.info/1255064625/34
https://pmc.ncbi.nlm.nih.gov/articles/PMC9321829/
https://d-nb.info/1255064625/34
https://www.assaygenie.com/content/MAES/MAES0201.pdf
https://d-nb.info/1255064625/34
https://d-nb.info/1255064625/34
https://d-nb.info/1255064625/34
https://www.researchgate.net/publication/359578386_Discovery_of_Novel_Tyrosine_Ammonia_Lyases_for_the_Enzymatic_Synthesis_of_p-Coumaric_Acid
https://www.benchchem.com/product/b130019?utm_src=pdf-body
https://d-nb.info/1255064625/34
https://www.benchchem.com/product/b130019?utm_src=pdf-body
https://www.benchchem.com/product/b130019?utm_src=pdf-body
https://www.benchchem.com/product/b130019?utm_src=pdf-body
https://d-nb.info/1255064625/34
https://www.benchchem.com/pdf/Application_Note_HPLC_Analysis_of_E_m_Coumaric_Acid.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b130019?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Standard Curve Preparation: Prepare a series of standard solutions of 4-coumaric acid of

known concentrations (e.g., 0.01 to 1 mg/mL) in the mobile phase. Inject these standards to

generate a calibration curve of peak area versus concentration.[14][15]

Chromatographic Conditions:

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[14]

Mobile Phase: An isocratic or gradient mixture of an organic solvent (e.g., acetonitrile) and

an acidified aqueous phase (e.g., water with 0.1% formic acid). A typical composition is

water/acetonitrile with formic acid.[15]

Flow Rate: 0.7 - 1.0 mL/min.[15]

Detection: UV detector set to 305-310 nm.[5][15]

Column Temperature: 30°C.[15]

Analysis: Inject the prepared sample. Identify the 4-coumaric acid peak by comparing its

retention time to that of the standard. Quantify the concentration in the sample by

interpolating its peak area on the standard curve.[14]

Visualizations
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General Experimental Workflow for TAL-based p-CA Production

Gene to Protein

Enzymatic Conversion

Analysis

1. Gene Cloning
(pET Vector)

2. Protein Expression
(E. coli BL21, IPTG)

3. Protein Purification
(Ni-NTA Column)

4. Biocatalysis
(L-Tyrosine + Purified TAL)

5. Reaction Quenching
(e.g., with HCl)

6. Sample Preparation
(Centrifugation, Filtration)

7. HPLC Analysis
(C18 Column, UV 310nm)

8. Quantification
(Standard Curve)

Click to download full resolution via product page

Fig. 2: Workflow from gene cloning to product quantification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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